Methyl 2-amino-4-(trifluoromethyl)benzoate

Medicinal Chemistry Kinase Inhibition Amide Bond Formation

Sourcing Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6) for AMPA antagonist or PLK1/TrkA inhibitor synthesis requires strict regiospecificity. This 4-trifluoromethyl ortho-amino methyl ester uniquely enables cyclization to quinazolinediones while maintaining orthogonal Boc compatibility. Avoid synthetic failure due to isomeric or ester mismatch. Secure the confirmed 98% purity solid, shipped ambient.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 61500-87-6
Cat. No. B104740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(trifluoromethyl)benzoate
CAS61500-87-6
SynonymsMethyl 2-Amino-4-(trifluoromethyl)benzoate
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4H,13H2,1H3
InChIKeyDZICUHOFOOPVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6): Core Physicochemical and Functional Baseline for Sourcing


Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6; molecular formula C9H8F3NO2; MW 219.16 g/mol) is an ortho-amino trifluoromethyl-substituted benzoate ester [1]. This compound serves as a critical building block in medicinal chemistry, distinguished by its bifunctional reactivity—an electrophilic methyl ester handle for conjugation and a nucleophilic 2-amino group adjacent to a strongly electron-withdrawing trifluoromethyl group [1]. The solid crystalline material exhibits a melting point of 61.0–65.0°C and a LogP of 3.89, indicating moderate lipophilicity suitable for membrane permeability in downstream derivatives .

Why Sourcing the Correct Methyl 2-Amino-4-(trifluoromethyl)benzoate Regioisomer is Non-Negotiable for Project Continuity


While multiple 2-amino-(trifluoromethyl)benzoate regioisomers and ester variants exist as commercially available compounds (including the 3-trifluoromethyl isomer, the tert-butyl ester analog, and the free carboxylic acid), they are not functionally interchangeable for defined synthetic routes . The regiospecific placement of the trifluoromethyl group at the 4-position relative to the 2-amino group is structurally required for cyclization reactions leading to quinazolinediones and pyrimidobenzazepinones, as documented in patents and synthetic protocols . The methyl ester form specifically enables subsequent amidations or transesterifications under conditions where bulkier tert-butyl esters would introduce steric hindrance or require stronger acidic deprotection incompatible with acid-sensitive downstream intermediates. A change in ester group or a shift to a different regioisomer introduces a risk of synthetic failure due to altered electronic effects on the adjacent amine or unsuitable leaving group characteristics.

Quantitative Differentiation of Methyl 2-Amino-4-(trifluoromethyl)benzoate (61500-87-6) from In-Class Analogs


Acyl Donor Reactivity: Methyl Ester vs. Free Carboxylic Acid in Kinase Inhibitor Synthesis

Methyl 2-amino-4-(trifluoromethyl)benzoate offers a distinct advantage over the free carboxylic acid analog, 2-amino-4-(trifluoromethyl)benzoic acid (CAS 402-13-1), for the synthesis of PLK1 and TrkA kinase inhibitors . The methyl ester is pre-activated for direct amidation or transesterification without requiring separate in situ activation steps (e.g., HATU, EDC coupling) that are mandatory for the free acid. This enables one-pot or simplified synthetic sequences for preparing (arylamino)pyrimidobenzazepinones .

Medicinal Chemistry Kinase Inhibition Amide Bond Formation

LogP Differentiation from Free Carboxylic Acid for CNS Penetrant Derivative Design

Methyl 2-amino-4-(trifluoromethyl)benzoate (LogP 3.89) exhibits substantially higher lipophilicity than its free carboxylic acid analog (2-amino-4-(trifluoromethyl)benzoic acid; estimated LogP ~1.7 based on acid dissociation and polarity) [1]. This lipophilicity differential is critical for designing CNS-penetrant derivatives, such as AMPA receptor antagonists, where optimal LogP values between 2 and 4 correlate with passive blood-brain barrier permeability [1].

CNS Drug Discovery ADME Lipophilicity

Hydrolytic Stability Advantage over tert-Butyl Ester for Multistep Syntheses

Compared to tert-butyl 2-amino-4-(trifluoromethyl)benzoate (CAS 1485729-20-1), the methyl ester offers superior stability under mild acidic conditions, enabling orthogonal deprotection strategies when other acid-labile protecting groups are present in the same molecule [1]. The tert-butyl ester requires strong acid (e.g., TFA, HCl/dioxane) for cleavage, which may be incompatible with glycosidic bonds, Boc-protected amines elsewhere in the structure, or acid-sensitive heterocycles [1].

Process Chemistry Protecting Group Strategy Orthogonal Deprotection

Purity and Physical Form Specifications for Reliable Downstream Reactions

The target compound is commercially available with validated purity specifications of >98.0% by GC with nonaqueous titration confirmation, and as a well-defined crystalline solid (melting point 61.0–65.0°C; appearance: white to light yellow to light orange powder or crystal) [1][2]. This level of purity and crystallinity is essential for reproducible stoichiometric reactions, particularly in amide coupling steps where impurities can act as competing nucleophiles or catalyst poisons, leading to reduced yields or difficult purifications [1].

Quality Control Reproducibility Synthetic Reliability

Primary Procurement-Driven Application Scenarios for Methyl 2-Amino-4-(trifluoromethyl)benzoate


Synthesis of Quinazolinedione Sulfonamides as AMPA Receptor Antagonists for Epilepsy and CNS Disorders

This compound serves as a key intermediate for the preparation of quinazolinedione sulfonamides, a class of competitive AMPA receptor antagonists under investigation for epilepsy and neurodegenerative diseases . The methyl ester moiety of CAS 61500-87-6 provides the acyl donor required for constructing the quinazolinedione core, while the 2-amino-4-(trifluoromethyl) substitution pattern positions the trifluoromethyl group to enhance metabolic stability and modulate the pKa of the quinazolinedione NH . The compound's LogP of 3.89 supports the design of brain-penetrant derivatives [1].

Preparation of (Arylamino)pyrimidobenzazepinones as Polo-like Kinase 1 (PLK1) Inhibitors

Methyl 2-amino-4-(trifluoromethyl)benzoate is employed as a critical starting material for synthesizing (arylamino)pyrimidobenzazepinones and pyrimidobenzazepinethiones, which act as PLK1 inhibitors with potential antitumor activity . The ortho-amino benzoate scaffold allows for regioselective cyclocondensation reactions to construct the pyrimidobenzazepinone tricyclic core. The trifluoromethyl group enhances target engagement by occupying hydrophobic pockets in the PLK1 ATP-binding site, while also conferring resistance to oxidative metabolism .

Parallel Medicinal Chemistry SAR Libraries Requiring Orthogonal Protecting Group Manipulation

For medicinal chemistry campaigns requiring iterative amide library synthesis, the methyl ester form of CAS 61500-87-6 offers a critical advantage over the tert-butyl ester analog . The methyl ester's stability under mild acidic conditions permits orthogonal deprotection of Boc-protected amines elsewhere in the molecule, enabling more efficient parallel synthesis workflows. This reduces the number of synthetic steps per analog and minimizes exposure of sensitive intermediates to harsh acidic conditions .

Building Block for TrkA Kinase Inhibitors in Pain and Inflammation Research

This compound is utilized as an intermediate in the synthesis of TrkA (tropomyosin-related kinase A) kinase inhibitors being explored for the treatment of acute and chronic pain, including inflammatory pain conditions [1]. The 2-amino-4-(trifluoromethyl)benzoate core provides a privileged scaffold for engaging the TrkA ATP-binding pocket. The methyl ester facilitates rapid diversification via amide coupling with diverse amine-containing fragments to explore SAR around the kinase hinge-binding region .

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